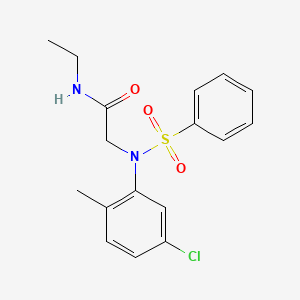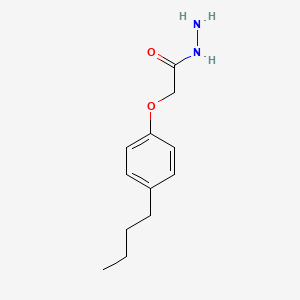
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. The inhibition of GlyT1 by CGP 49823 leads to increased levels of glycine in the synaptic cleft, which has been shown to have a number of biochemical and physiological effects.
Mécanisme D'action
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 is a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. The inhibition of GlyT1 by N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 leads to increased levels of glycine in the synaptic cleft. Glycine is an important neurotransmitter that acts as a co-agonist at the NMDA receptor, which is involved in synaptic plasticity and learning and memory. The increased levels of glycine in the synaptic cleft lead to enhanced NMDA receptor function, which has been shown to have a number of biochemical and physiological effects.
Biochemical and Physiological Effects
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects, including enhanced NMDA receptor function, increased levels of glutamate, and increased levels of dopamine and serotonin in certain brain regions. These effects have been shown to improve cognitive function and reduce symptoms of neurological and psychiatric disorders in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has several advantages for lab experiments, including its potency and selectivity for GlyT1, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
Orientations Futures
There are several potential future directions for research on N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further research is needed to determine the optimal dosing and administration of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 for these applications. Another area of interest is the potential use of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 as a tool for studying the role of glycine in synaptic plasticity and learning and memory. Finally, there is a need for further research on the potential side effects and toxicities of N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823, particularly with long-term use.
Méthodes De Synthèse
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 was first synthesized in the early 1990s by researchers at Novartis Pharmaceuticals. The synthesis method involves several steps, including the reaction of 2-methyl-5-chloroaniline with ethyl chloroformate to form N-(2-methyl-5-chlorophenyl)-N-ethylcarbamoyl chloride. This intermediate is then reacted with N-phenylsulfonylglycine to form N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823.
Applications De Recherche Scientifique
N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a number of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. N~2~-(5-chloro-2-methylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to improve cognitive function and reduce symptoms of these disorders in animal models.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-19-17(21)12-20(16-11-14(18)10-9-13(16)2)24(22,23)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMVZMHLSMXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
methyl]phosphonate](/img/structure/B5084085.png)
![2-(4-bromophenoxy)-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5084094.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)

![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)